

# Sarolaner: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Sarolaner	
Cat. No.:	B610696	Get Quote

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#### Introduction

**Sarolaner** is a potent, broad-spectrum ectoparasiticide belonging to the isoxazoline class of compounds.[1] Developed for veterinary use, it is highly effective against fleas and ticks in dogs.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacokinetic profile of **Sarolaner**, along with its mechanism of action.

#### **Chemical Structure**

**Sarolaner** is a complex molecule with the systematic IUPAC name 1-(5'-((5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3'-H-spiro[azetidine-3,1'-(2)benzofuran)-1-yl)-2-(methylsulfonyl)ethanone.[2] The activity of **Sarolaner** resides in the Senantiomer.[2]

The key structural features of **Sarolaner** include:

- An isoxazoline core.
- A substituted phenyl ring.
- A spiroazetidine moiety.



• A methylsulfonyl ethanone tail.

These structural components contribute to its high potency and favorable pharmacokinetic properties.

# **Physicochemical Properties**

A summary of the key physicochemical properties of **Sarolaner** is presented in the table below.

Property	Value	Reference
CAS Number	1398609-39-6	[4]
Molecular Formula	C23H18Cl2F4N2O5S	[4]
Molecular Weight	581.36 g/mol	[4]
Solubility	Water: < 0.1 mg/mL (insoluble)	[4]
DMSO: 150 mg/mL (258.02 mM)	[4]	
Ethanol: Slightly soluble	[5]	_
Dimethyl formamide: Slightly soluble	[5]	_
Predicted pKa	-0.93 ± 0.20	[6]

# **Pharmacokinetic Properties in Dogs**

**Sarolaner** exhibits a favorable pharmacokinetic profile in dogs, characterized by high bioavailability and a long half-life, which supports once-monthly oral administration.



Parameter	Value	Reference
Bioavailability (oral)	>85%	[1][7]
Plasma Protein Binding	≥99.9%	[1][7]
Volume of Distribution (Vd)	2.81 L/kg	[7]
Clearance (CL)	0.12 mL/min/kg	[7]
Half-life (t1/2)	11-12 days	[1][7]
Time to Maximum Plasma Concentration (Tmax)	Within the first day post-dose	[1]

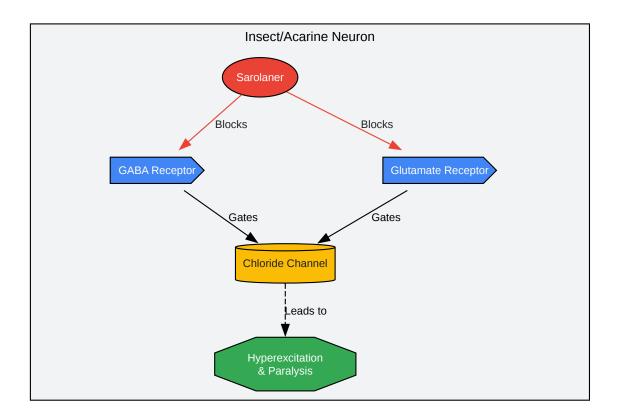
#### Metabolism and Excretion:

The metabolism of **Sarolaner** in dogs appears to be minimal.[8] The primary route of elimination is through biliary excretion of the parent molecule, with subsequent elimination in the feces.[7][8]

## **Mechanism of Action**

**Sarolaner**'s ectoparasiticidal activity is achieved through the functional blockade of ligand-gated chloride channels in the central nervous system of insects and acarines.[7] Specifically, it targets both gamma-aminobutyric acid (GABA)-gated chloride channels and glutamate-gated chloride channels.[7] This blockade prevents the uptake of chloride ions, leading to increased nerve stimulation and resulting in the death of the parasite.[7] **Sarolaner** exhibits a higher potency for insect and acarine receptors compared to mammalian receptors.[7]





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Sarolaner's Mechanism of Action

# **Experimental Protocols**

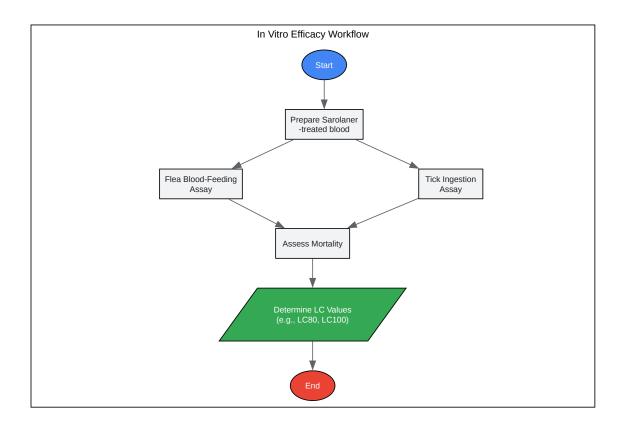
While detailed, step-by-step protocols are proprietary, the key methodologies employed in the evaluation of **Sarolaner** are outlined below.

## **In Vitro Efficacy Assessment**

- Objective: To determine the intrinsic potency of **Sarolaner** against target ectoparasites.
- Methodology:
  - Blood-Feeding Assays: Adult fleas (e.g., Ctenocephalides felis) are exposed to treated blood via an artificial membrane feeding system.



- Ingestion Assays: Ticks (e.g., Ornithodoros turicata) are allowed to feed on treated blood or a similar matrix.
- Data Collection: Mortality rates are assessed at specific time points to determine lethal concentrations (e.g., LC80, LC100).[1]



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In Vitro Efficacy Testing Workflow

### **Mechanism of Action Studies**

- Objective: To elucidate the molecular target of **Sarolaner**.
- · Methodology:



- Cell Line Expression: Chinese Hamster Ovary (CHO-K1) cells are stably transfected to express the target receptors, specifically the RDL (resistance-to-dieldrin) gene from cat fleas, which encodes a subunit of the GABA-gated chloride channel.[1]
- Electrophysiology: Whole-cell patch-clamp electrophysiology is used to measure the chloride currents elicited by GABA in the presence and absence of Sarolaner.[1]
- Data Analysis: The inhibitory concentration (IC50) of Sarolaner on the GABA-induced currents is determined.[5]

# **Pharmacokinetic Studies in Dogs**

- Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME)
   profile of Sarolaner in the target species.
- · Methodology:
  - Animal Model: Beagle dogs are typically used for these studies.
  - Administration: Sarolaner is administered both orally and intravenously to determine absolute bioavailability.[7]
  - Sample Collection: Blood samples are collected at predetermined time points following administration.
  - Bioanalysis: Plasma concentrations of Sarolaner are quantified using a validated analytical method (e.g., LC-MS/MS).
  - Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as bioavailability, Cmax, Tmax, half-life, volume of distribution, and clearance.

# Conclusion

**Sarolaner** is a well-characterized isoxazoline ectoparasiticide with a unique chemical structure that confers high potency and a favorable pharmacokinetic profile in dogs. Its mechanism of action, involving the blockade of GABA- and glutamate-gated chloride channels in arthropods, provides an effective means of controlling flea and tick infestations. The data presented in this



guide offer a comprehensive technical resource for researchers and professionals in the field of veterinary drug development. The data presented in this guide offer a comprehensive technical resource for researchers and professionals in the field of veterinary drug development.

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